molecular formula C7H5IN2O3 B1684207 Iniparib CAS No. 160003-66-7

Iniparib

Cat. No. B1684207
M. Wt: 292.03 g/mol
InChI Key: MDOJTZQKHMAPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iniparib is a purported prodrug that causes cell death through intracellular conversion to nitro radical ions . It was initially developed as an anti-cancer agent .


Molecular Structure Analysis

Iniparib’s molecular structure is available in the IUPHAR/BPS Guide to Pharmacology . It is a synthetic organic compound .


Chemical Reactions Analysis

Iniparib was developed as a prodrug of the more reactive, but unstable, 4-iodo-3-nitrosobenzamide (INOBA) . INOBA inactivates PARP via two mechanisms .


Physical And Chemical Properties Analysis

Iniparib has the following physical and chemical properties :

Scientific Research Applications

Iniparib in Breast Cancer Research

Iniparib, an investigational agent with controversial antitumor activity, has been studied extensively in breast cancer, particularly in triple-negative breast cancer (TNBC). It was initially considered a poly (ADP-ribose) polymerase (PARP) inhibitor, a class of drugs targeting DNA repair pathways. In a phase II randomized neoadjuvant study, iniparib combined with paclitaxel was explored as a treatment for TNBC patients. However, the addition of iniparib did not significantly enhance antitumor activity or toxicity, suggesting limited efficacy in this context (Llombart-Cussac et al., 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of iniparib have been a subject of study, particularly in the context of metastatic TNBC. In clinical studies, iniparib demonstrated rapid metabolism and clearance from plasma, with much of the drug converted to inactive glutathione adducts. These findings were crucial in understanding the drug's efficacy and safety profile (Verweij et al., 2011).

Mechanism of Action

Iniparib's mechanism of action has been a topic of investigation. It was initially proposed as a PARP inhibitor, but studies suggested its low potency against PARP in several assays. Newer findings indicate that its bioactivity might include mechanisms like metabolic conversion to a bioactive species and stimulation of reactive oxygen species production in sensitive breast cancer cell lines (Licht et al., 2011).

Iniparib in Other Cancers

Iniparib has been explored in various cancer types, including non-small-cell lung cancer and glioblastoma. A phase II study in glioblastoma patients suggested that iniparib, when combined with standard radiotherapy and temozolomide, was well-tolerated and indicated potential antitumor activity (Blakeley et al., 2018).

Safety And Hazards

Iniparib should be handled with care. It can cause moderate to severe irritation to the skin and eyes . It is also associated with many adverse reactions, among which nausea, vomiting, fatigue, anemia, thrombocytopenia, neutropenia, and hypertension are frequently reported .

Future Directions

The future development of PARP inhibitors like Iniparib should take a more refined approach, identifying the unique subset of patients that would most benefit from these agents, determining the optimal time for use, and identifying the optimal combination partner in any particular setting . The progress in clinical trials as single agents, in combination with cytotoxic chemotherapy, and as radio-potentiators is being discussed .

properties

IUPAC Name

4-iodo-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOJTZQKHMAPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166784
Record name Iniparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iniparib

CAS RN

160003-66-7
Record name Iniparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160003-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iniparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iniparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iniparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160003-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INIPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 4-iodo-3-nitrobenzoic acid methyl ester (2.0 g, 6.5 mmol) in methanol (80 ml) is cooled to −15° C. To the solution, ammonia gas (about 1.02 g, 0.06 mol) is passed till saturation. The solution is kept at room temperature (25±2° C.) for 3 days. The solvent is then evaporated under reduced pressure to obtain 4-iodo-3-nitrobenzamide as an yellow solid (95% yield, 98% HPLC). The solid (1 g) is added to methanol (10 ml) and heated to 55° C. to get a clear solution. While the solution is hot, water (35 ml) is added and the precipitate so formed is filtered to obtain pure 4-iodo-3-nitrobenzamide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iniparib
Reactant of Route 2
Reactant of Route 2
Iniparib
Reactant of Route 3
Reactant of Route 3
Iniparib
Reactant of Route 4
Reactant of Route 4
Iniparib
Reactant of Route 5
Reactant of Route 5
Iniparib
Reactant of Route 6
Reactant of Route 6
Iniparib

Citations

For This Compound
3,210
Citations
J Mateo, M Ong, DSP Tan, MA Gonzalez… - Nature reviews Clinical …, 2013 - nature.com
… treated in clinical trials of iniparib that were designed with … of iniparib trials to the ongoing development of other PARP inhibitors. In this Review, we retrace the development of iniparib …
Number of citations: 103 www.nature.com
J O'Shaughnessy, C Osborne, JE Pippen… - … England Journal of …, 2011 - Mass Medical Soc
… iniparib alone and iniparib in combination with chemotherapy in patients with advanced solid tumors have shown iniparib … efficacy and safety of iniparib in combination with gemcitabine …
Number of citations: 082 www.nejm.org
AG Patel, SB De Lorenzo, KS Flatten, GG Poirier… - Clinical cancer …, 2012 - AACR
… cytotoxicity of iniparib in HR-deficient cells. Surprisingly, we observed that iniparib exhibited little selectivity for HR-deficient cells. Further studies failed to show the ability of iniparib to …
Number of citations: 243 aacrjournals.org
G Sinha - 2014 - academic.oup.com
… iniparib after their disease had progressed, may have biased the overall survival data in favor of iniparib. … Patients taking iniparib would have left the trial and presumably sought other …
Number of citations: 46 academic.oup.com
I Wilkinson-Ryan, D Mutch - Expert Opinion on Investigational …, 2013 - Taylor & Francis
… -related breast and ovarian cancer, researchers have recently expanded the use of iniparib to EOC in clinical trials. The aim of this paper is to review the current data on iniparib in EOC. …
Number of citations: 10 www.tandfonline.com
H Liang, AR Tan - IDrugs: the investigational drugs journal, 2010 - europepmc.org
… A phase III clinical trial to test the survival benefit of iniparib in combination with gemcitabine … and carboplatin with or without iniparib. Several phase II clinical trials of iniparib as a single …
Number of citations: 48 europepmc.org
DR Fogelman, RA Wolff, S Kopetz, M Javle… - Anticancer …, 2011 - ar.iiarjournals.org
… of her diagnosis, the recurrence treated with iniparib and gemcitabine was not biopsied prior to the … In conclusion, this patient's major radiological response to gemcitabine and iniparib …
Number of citations: 123 ar.iiarjournals.org
J O'Shaughnessy, L Schwartzberg… - Journal of clinical …, 2014 - ascopubs.org
… 2 (days 1 and 8) alone or GC plus iniparib 5.6 mg/kg (days 1, 4, 8, … Patients receiving GC could cross over to iniparib on … The potential benefit with iniparib observed in second-/third-line …
Number of citations: 348 ascopubs.org
P Domagala, J Lubinski, W Domagala - N Engl J Med, 2011 - researchgate.net
… that iniparib … iniparib, we are taking an approach that is mechanism-independent and based on profiling of messenger RNA expression to identify markers that are predictive of iniparib …
Number of citations: 31 www.researchgate.net
X Liu, Y Shi, DX Maag, JP Palma, MJ Patterson… - Clinical Cancer …, 2012 - AACR
… In contrast, neither iniparib nor its C-nitroso metabolite inhibited PARP enzymatic or cellular … of iniparib forms adducts with many cysteine-containing proteins. Furthermore, both iniparib …
Number of citations: 213 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.